molecular formula C20H19ClN4O B2457508 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide CAS No. 885180-60-9

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide

Cat. No.: B2457508
CAS No.: 885180-60-9
M. Wt: 366.85
InChI Key: AECVKPZASMWHAY-UHFFFAOYSA-N
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Description

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide (CAS 885180-60-9) is a high-purity synthetic compound with a molecular formula of C20H19ClN4O and a molecular weight of 366.85 g/mol . It belongs to a class of cinnamamide derivatives integrated with a piperazine moiety, a structural combination known to enhance biological activity in pharmaceutical research . Cinnamamide derivatives are recognized in preclinical research for their significant anticonvulsant and potential antiepileptic properties, acting on various neurological targets . The piperazine ring is a common pharmacophore in compounds designed to interact with central nervous system receptors, suggesting this compound's core value lies in neuroscience and pharmacology research . Researchers can utilize this compound, provided For Research Use Only, to investigate its mechanism of action, which may involve pathways such as GABAergic transmission or interactions with dopaminergic and serotonergic receptors, as seen in structurally related molecules .

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c21-17-5-4-8-19(13-17)25-11-9-24(10-12-25)15-16(14-22)20(26)23-18-6-2-1-3-7-18/h1-8,13,15H,9-12H2,(H,23,26)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECVKPZASMWHAY-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.

    Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the reaction of the intermediate with phenylacryloyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring or phenyl groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(3-fluorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide
  • (2E)-3-[4-(3-bromophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide
  • (2E)-3-[4-(3-methylphenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is unique due to the presence of the 3-chlorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Biological Activity

The compound (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a cyano group, a piperazine moiety, and an enamide functional group. This compound is primarily investigated for its potential therapeutic applications in neuropharmacology and medicinal chemistry. The presence of the piperazine ring suggests possible interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways.

Structure and Synthesis

The molecular formula of the compound is C18H19ClN4C_{18}H_{19}ClN_4, and it features a piperazine ring substituted with a 3-chlorophenyl group. The synthesis of this compound can be achieved through various organic reactions that highlight its versatility and complexity. Common synthetic routes include:

  • Condensation Reactions : Involving the reaction of piperazine derivatives with cyano compounds.
  • Functional Group Modifications : Such as halogenation and amide bond formation.

Pharmacological Effects

Research indicates that compounds with similar structures to this compound may exhibit significant pharmacological effects, particularly in treating psychiatric disorders like anxiety and depression. The binding affinity to neurotransmitter receptors has been a focal point in evaluating its therapeutic potential.

Key Findings:

  • Interaction with Neurotransmitter Receptors : Studies suggest that this compound may interact with dopamine and serotonin receptors, which are critical in mood regulation and anxiety responses.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have shown that structural modifications can significantly influence biological potency, indicating that this compound may also possess therapeutic potential depending on its specific interactions within biological systems.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
4-(3-Chlorophenyl)piperazinePiperazine ring; Chlorine substituentAntidepressant effects
N-(4-Chlorophenyl)acetamideAcetamide functional group; Chlorine substituentAnalgesic properties
1-(4-Fluorophenyl)piperazinePiperazine ring; Fluorine substituentAnxiolytic effects
1-(4-Methylphenyl)piperazinePiperazine ring; Methyl substituentNeuropharmacological activity

The unique combination of functional groups in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.

Case Studies

Several studies have focused on the biological activity of related compounds, providing context for the potential applications of this compound:

  • Anticonvulsant Activity : A related compound, KM-568, demonstrated significant anticonvulsant activity in various animal models, suggesting that similar structural motifs could yield therapeutic benefits for seizure disorders .
  • Enzyme Inhibition : Research on piperazine derivatives has shown their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Piperazine intermediate preparation : React 3-chlorophenylpiperazine with a prop-2-enamide precursor via nucleophilic substitution.

Cyanide introduction : Use KCN or trimethylsilyl cyanide under anhydrous conditions to introduce the cyano group at the α-position .

Stereochemical control : Maintain the (2E)-configuration by optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Confirm intermediates using 1^1H NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Assign peaks to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and stereochemistry .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+^+ at m/z 405.3) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?

  • Methodological Answer :

Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Structure solution : Apply direct methods in SHELXS to phase the data, followed by refinement via SHELXL (anisotropic displacement parameters, hydrogen bonding constraints) .

Validation : Confirm the (2E)-configuration using ORTEP-3 for visualizing bond angles and torsional parameters (e.g., C=C-C≡N dihedral angle < 5°) .
Example: A similar piperazine derivative showed a crystallographic R-factor of 0.039, confirming planar geometry .

Q. What strategies resolve contradictions in pharmacological data between structurally similar piperazine derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically vary substituents (e.g., chloro vs. trifluoromethyl groups) and correlate with bioactivity (e.g., IC50_{50} values in receptor binding assays) .
  • In vitro/In vivo correlation : Validate discrepancies using parallel assays (e.g., patch-clamp electrophysiology vs. rodent seizure models) .
  • Statistical rigor : Apply multivariate regression to account for variables like log P, solubility, and metabolic stability .

Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal lattice?

  • Methodological Answer :

Identify motifs : Classify hydrogen bonds (e.g., N–H···O=C amide interactions) as D (donor) or A (acceptor).

Graph set notation : Assign patterns (e.g., R22(8)\mathbf{R}_2^2(8) for cyclic dimers) using Etter’s formalism .

Thermodynamic impact : Correlate motif stability (e.g., melting point variations of 10–15°C) with lattice energy calculations .

Q. What methodologies are employed for impurity profiling during synthesis?

  • Methodological Answer :
  • HPLC with UV/ESI-MS detection : Use a C18 column (acetonitrile/0.1% TFA gradient) to separate impurities (e.g., 3-chlorophenyl byproducts) .
  • Spiking experiments : Compare retention times with certified reference standards (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride) .
  • Quantitative NMR : Integrate impurity peaks (e.g., δ 4.2 ppm for unreacted starting material) against an internal standard .

Q. How does the electronic nature of substituents influence reactivity and bioactivity?

  • Methodological Answer :
  • Hammett analysis : Correlate σ^- values (e.g., Cl: +0.23, CF3_3: +0.54) with reaction rates (e.g., nucleophilic substitution efficiency) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electron density at the cyano group (e.g., LUMO energy ~ -1.8 eV) .
  • Bioactivity correlation : Map substituent electronegativity to receptor binding (e.g., 3-Cl enhances 5-HT2A_{2A} affinity by 20-fold vs. unsubstituted derivatives) .

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